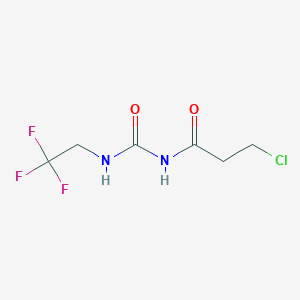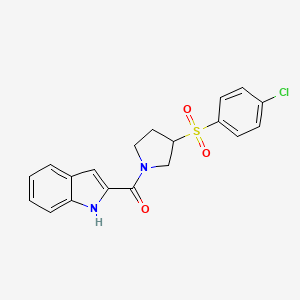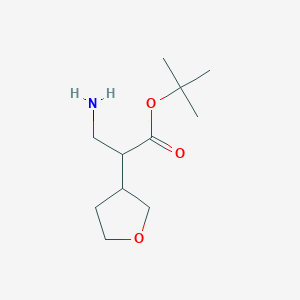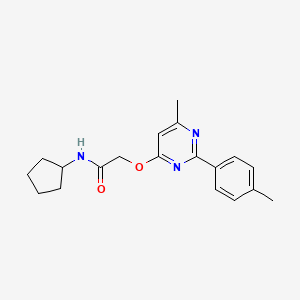
N-cyclopentyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopentyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a tolyl group, which is a functional group derived from toluene . It also has an amide group, which is a common functional group in biochemistry and drug design.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the tolyl group, and the amide group. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .Scientific Research Applications
Therapeutic Potential
Pyrimidine derivatives have shown a wide range of biological activities and therapeutic potentials . They have been used in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Anticancer Activity
Some pyrimidine derivatives, such as Palbociclib, have been developed as drugs for treating cancer . Palbociclib is a CDK4/6 inhibitor that disrupts the signals that stimulate the proliferation of malignant (cancer) cells .
Antiviral Activity
Pyrimidine derivatives have also shown antiviral activity . They can be used in the development of new antiviral drugs.
Antimicrobial Activity
Pyrimidine derivatives have demonstrated antimicrobial activity . They can be used in the development of new antimicrobial drugs to treat infections caused by pathogenic microorganisms.
Anti-inflammatory Activity
Pyrimidine derivatives have shown anti-inflammatory activity . They can be used in the development of new anti-inflammatory drugs.
Analgesic Activity
Pyrimidine derivatives have demonstrated analgesic (pain-relieving) activity . They can be used in the development of new analgesic drugs.
Antioxidant Activity
Pyrimidine derivatives have shown antioxidant activity . They can be used in the development of new antioxidant drugs.
Antimalarial Activity
Pyrimidine derivatives have demonstrated antimalarial activity . They can be used in the development of new antimalarial drugs.
Mechanism of Action
Target of Action
Similar pyridopyrimidine drugs are known to inhibitdihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA and RNA.
Mode of Action
The compound likely interacts with its target, DHFR, by binding to it with high affinity . This binding inhibits the function of DHFR, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Biochemical Pathways
The inhibition of DHFR affects the synthesis of pyrimidine and purine, which are essential components of nucleic acids . This disruption in the biochemical pathway leads to a halt in the synthesis of RNA and DNA .
Result of Action
The result of the compound’s action is the cessation of RNA and DNA synthesis . This cessation can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopentyl-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-7-9-15(10-8-13)19-20-14(2)11-18(22-19)24-12-17(23)21-16-5-3-4-6-16/h7-11,16H,3-6,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWPTLTYCYXRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3006090.png)


![Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate](/img/structure/B3006096.png)
![1,3-Dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-methoxybenzene](/img/structure/B3006098.png)
![3-[[(E)-2-cyano-3-[4-methoxy-3-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3006099.png)
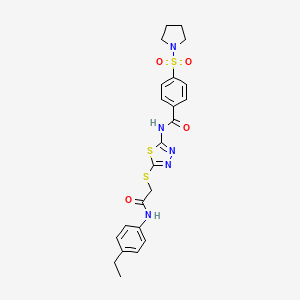

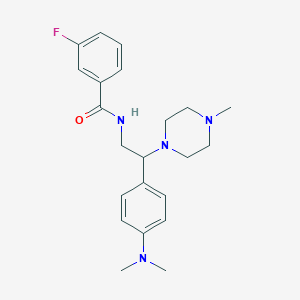
![Tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B3006106.png)

